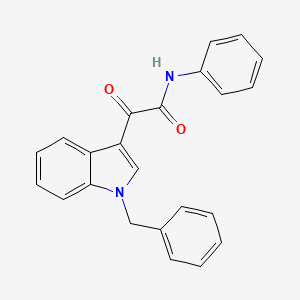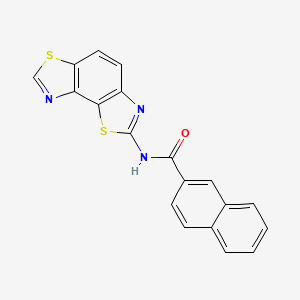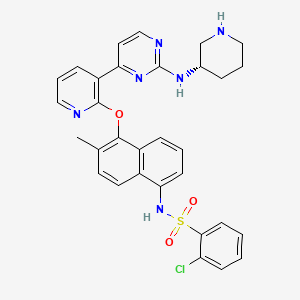
N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine
Descripción general
Descripción
“N,N-Dimethyl-N’-(2-pyridylmethyl)-1,4-benzenediamine” is a chemical compound with the molecular formula C16H22N4 . It has an average mass of 270.373 Da and a monoisotopic mass of 270.184448 Da .
Synthesis Analysis
The synthesis and characterization of the ligand N,N’-dimethyl-N,N’-bis(2-pyridylmethyl)-propylenediamine (L) and the complex trans-[Ru VI (L)O 2] 2+ are described . The complex has been characterized by u.v.–visible [ dxy → dπ* ( dπ* = dxz, dyz) at 380–420 nm] and i.r. [ν asym (RuO 2) at 860 cm –1] spectroscopy .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-N’-(2-pyridylmethyl)-1,4-benzenediamine” has been analyzed and characterized by various methods . The InChI string isInChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 . Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the oxidation of alkanes with m-chloroperbenzoic acid (mCPBA) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.37 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 . The Exact Mass is 270.18444672 g/mol and the Monoisotopic Mass is 270.18444672 g/mol .Aplicaciones Científicas De Investigación
Electrochemical and Chemical Synthesis
- Sulfonamide Derivatives Synthesis : A study by Khazalpour and Nematollahi (2015) describes the electrochemical and chemical synthesis of different sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. They achieved yields ranging from 55-85% in various conditions, highlighting the compound's potential in synthetic chemistry applications (Khazalpour & Nematollahi, 2015).
Synthesis and Characterization of Complexes
- Aluminum Complexes : A study by Azpeitia et al. (2011) focused on synthesizing aluminum complexes using ligands derived from N,N-dimethyl-1,4-benzenediamine. The complexes were characterized by analytical and spectroscopic methods, contributing to the understanding of metal-ligand interactions (Azpeitia et al., 2011).
Theoretical Studies on Derivatives
- Bipyrazole Derivatives : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives of N,N-dimethyl-1,4-benzenediamine, exploring their potential as corrosion inhibitors. This research utilized density functional theory, emphasizing the compound's applicability in material science (Wang et al., 2006).
Chemical Derivatization
- Electrode Surface Derivatization : Buchanan et al. (1983) explored the chemical derivatization of electrode surfaces with derivatives of N,N-dimethyl-1,4-benzenediamine. Their work demonstrated potential applications in electrochemistry and sensor technology (Buchanan et al., 1983).
Complex Formation and Reactivity
- Platinum Complexes : Prokopchuk and Puddephatt (2003) studied methyl(hydrido)platinum(IV) complexes with tridentate nitrogen-donor ligands, including derivatives of N,N-dimethyl-1,4-benzenediamine. Their research contributes to the field of organometallic chemistry and catalysis (Prokopchuk & Puddephatt, 2003).
Electronic and Molecular Structure Analysis
- Iron(III) Complexes : In studies by Velusamy et al. (2004) and Sundaravel et al. (2008), iron(III) complexes of N,N-dimethyl-1,4-benzenediamine derivatives were synthesized and analyzed. These works are significant in understanding the electronic and molecular structures of such complexes, with implications for bioinorganic chemistry and enzymatic modeling (Velusamy et al., 2004); (Sundaravel et al., 2008).
Intramolecular Electron Transfer
- Peptide Bond Charge-Transfer : Jones et al. (1999) explored intramolecular electron transfer across amino acid spacers in peptides with pyrenesulfonyl and dimethyl-1,4-benzenediamine. This research contributes to understanding charge-transfer interactions through peptide bonds, relevant in biochemistry and molecular electronics (Jones et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)14-8-6-12(7-9-14)16-11-13-5-3-4-10-15-13/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKLBFYMQFBFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine | |
CAS RN |
52688-60-5 | |
| Record name | 52688-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine interact with its target and what are the downstream effects?
A1: N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine (L2-b) is a bifunctional molecule designed to interact with both metal ions and Aβ species. [] This interaction stems from its structure, which allows it to bind to both metal ions (likely through the nitrogen atoms in the pyridine and amine groups) and Aβ peptides. While the precise binding sites on Aβ are not specified in the research, this dual interaction enables L2-b to interfere with metal-induced Aβ aggregation. [] This interference has been observed in vitro and within human neuroblastoma cells, leading to a modulation of metal-induced Aβ aggregation and a reduction in neurotoxicity. [] Furthermore, applying L2-b to human AD brain tissue homogenates containing metal ions and Aβ species resulted in the disassembly of Aβ aggregates. []
Q2: What is known about the structure-activity relationship (SAR) of N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine?
A2: The research highlights the importance of the bifunctional nature of L2-b for its activity. [] While the study doesn't delve into specific structural modifications and their impact, it does present a less effective analogue, N-(pyridin-2-ylmethyl)aniline (L2-a), which lacks the two methyl groups present in L2-b. This suggests that the dimethylated amine group in L2-b plays a crucial role in enhancing its interaction with the target, potentially by influencing its binding affinity or modulating its overall physicochemical properties. [] Further SAR studies would be beneficial to understand the impact of different structural modifications on the compound's potency, selectivity, and ultimately its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

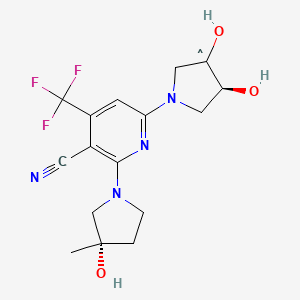
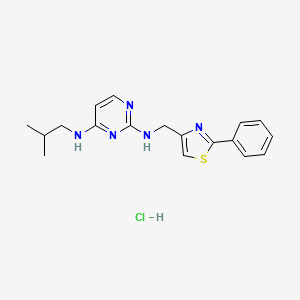
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
